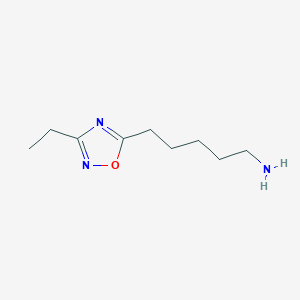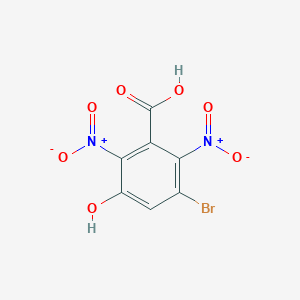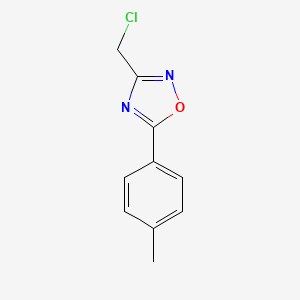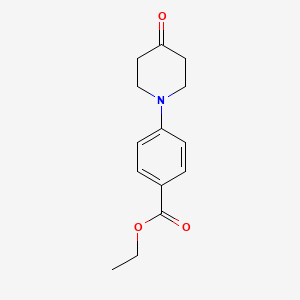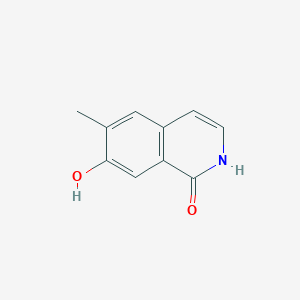
7-Hydroxy-6-methylisoquinolin-1(2H)-one
Overview
Description
7-Hydroxy-6-methylisoquinolin-1(2H)-one, also known as 7-OH-6-MIQO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of isoquinolones and has been studied for its ability to modulate various biochemical and physiological processes in the body.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-methylisoquinolin-1(2H)-one involves the modulation of various biochemical and physiological processes in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it has been shown to modulate neurotransmitter release by inhibiting the reuptake of serotonin and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and have been studied extensively in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Furthermore, it has been shown to modulate neurotransmitter release by inhibiting the reuptake of serotonin and dopamine, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 7-Hydroxy-6-methylisoquinolin-1(2H)-one in lab experiments include its high purity and yield, as well as its diverse range of potential therapeutic properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 7-Hydroxy-6-methylisoquinolin-1(2H)-one. One potential direction is the development of novel therapeutic agents based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Furthermore, its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored further. Finally, its potential as an anticancer agent should be investigated in more detail.
Scientific Research Applications
7-Hydroxy-6-methylisoquinolin-1(2H)-one has been studied for its potential therapeutic properties in various fields of scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been studied for its ability to modulate neurotransmitter release and improve cognitive function. Furthermore, it has been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
7-hydroxy-6-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-11-10(13)8(7)5-9(6)12/h2-5,12H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQKHMKWCYEKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502358 | |
| Record name | 7-Hydroxy-6-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74919-41-8 | |
| Record name | 7-Hydroxy-6-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B1611135.png)
![Pyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B1611137.png)
